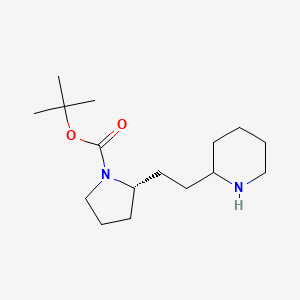
Tert-butyl (2S)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with high overall yields and enantioselective processes. For example, the synthesis of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate involves a one-pot process with debenzylation and ring hydrogenation . Another compound, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, is synthesized from readily available materials and used in the synthesis of macrocyclic Tyk2 inhibitors . The enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy is also notable, achieving high yields and enantiomeric excess .
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal structures of several tert-butyl pyrrolidine and piperidine carboxylates. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate crystallizes in the triclinic space group with specific cell parameters and exhibits intermolecular hydrogen bonds . Similarly, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate is reported in the monoclinic space group with typical bond lengths and angles .
Chemical Reactions Analysis
The papers describe various chemical reactions used to synthesize tert-butyl pyrrolidine and piperidine carboxylates, including nucleophilic substitution, oxidation, halogenation, elimination, and condensation reactions . These reactions are optimized to achieve high yields and selectivity for the desired products.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are characterized using techniques such as NMR, MS, FT-IR, and XRD. Computational methods like density functional theory (DFT) are employed to optimize molecular structures and perform molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses . These studies provide insights into the stability, reactivity, and potential biological activities of the compounds.
Applications De Recherche Scientifique
Catalytic Activity and Polymer Synthesis
Polymethacrylates containing a 4‐amino‐pyridyl derivative covalently attached, where tert-butyl (2S)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate could potentially serve as a structural analog, have been shown to be effective catalysts in acylation chemistry. The synthesis of such polymers highlights the neighboring group effects in catalysis, showcasing the utility of pyridyl and piperidine derivatives in creating catalytically active materials (Mennenga, Dorn, Menzel, & Ritter, 2015).
Synthesis of Biologically Active Compounds
The tert-butyl (2S)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate is an essential intermediate in the synthesis of complex molecules, such as crizotinib, a well-known treatment for certain types of lung cancer. Its role in the multi-step synthesis processes emphasizes the importance of such intermediates in the pharmaceutical industry (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Propriétés
IUPAC Name |
tert-butyl (2S)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-12-6-8-14(18)10-9-13-7-4-5-11-17-13/h13-14,17H,4-12H2,1-3H3/t13?,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEZKMHKMWIUMP-KZUDCZAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCC2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CCC2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B2523641.png)

![3-Methylspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2523644.png)

![methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate](/img/structure/B2523646.png)
![N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)
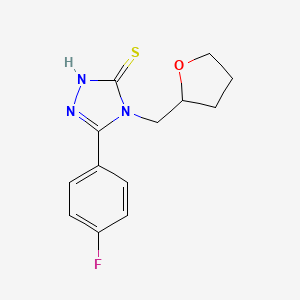
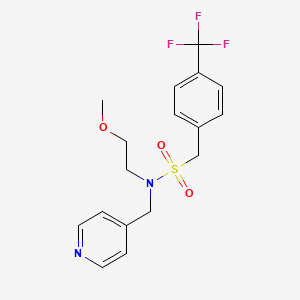
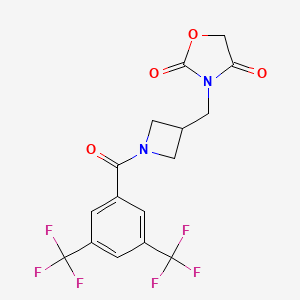
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamide](/img/structure/B2523653.png)
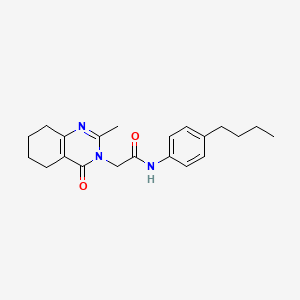
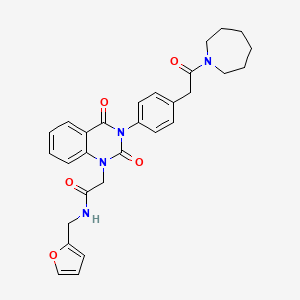
![4-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2523661.png)